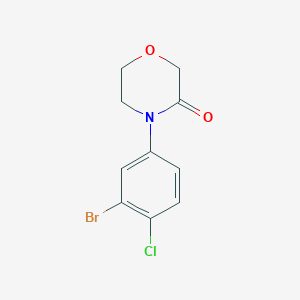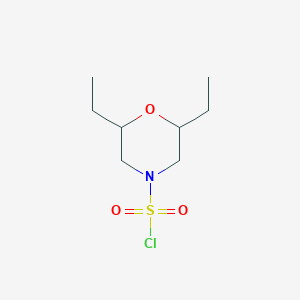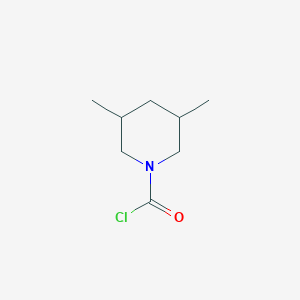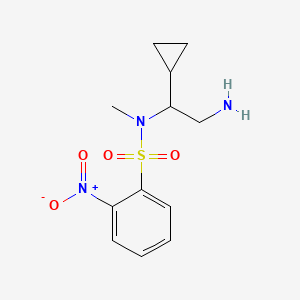![molecular formula C10H15N3 B13303932 11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B13303932.png)
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methyl-1,8,10-triazatricyclo[7300,3,7]dodeca-9,11-diene is a complex organic compound with the molecular formula C10H15N3 This compound is characterized by its unique tricyclic structure, which includes three nitrogen atoms and a methyl group attached to the triazatricyclo framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted cyclopentadiene and azides can be used, followed by a series of cycloaddition reactions to form the tricyclic core. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial-scale production would involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to produce large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazatricyclo framework allows for substitution reactions, where functional groups can be introduced or modified using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Wissenschaftliche Forschungsanwendungen
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis or protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene: A similar compound with a slightly different tricyclic structure.
2,12-Diaryl-4-(arylmethyleneamino)-5,6,10,11,11-pentacyano-1,3,8-triazatricyclo[7,3,0,0 3,7]dodeca-4,6,9-trienes: Another related compound with additional functional groups and a more complex structure.
Uniqueness
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene is unique due to its specific tricyclic framework and the presence of three nitrogen atoms. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and potential biological activity further distinguishes it from similar compounds.
Eigenschaften
Molekularformel |
C10H15N3 |
|---|---|
Molekulargewicht |
177.25 g/mol |
IUPAC-Name |
11-methyl-1,8,10-triazatricyclo[7.3.0.03,7]dodeca-9,11-diene |
InChI |
InChI=1S/C10H15N3/c1-7-5-13-6-8-3-2-4-9(8)12-10(13)11-7/h5,8-9H,2-4,6H2,1H3,(H,11,12) |
InChI-Schlüssel |
IPDQWLVPRZDALB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2CC3CCCC3NC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B13303886.png)




![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13303920.png)



